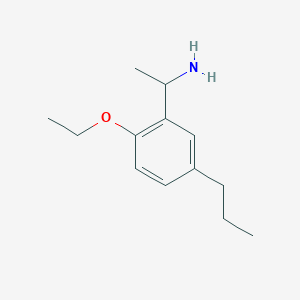

1-(2-Ethoxy-5-propylphenyl)ethanamine

CAS No.: 634150-54-2

Cat. No.: VC16876183

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 634150-54-2 |

|---|---|

| Molecular Formula | C13H21NO |

| Molecular Weight | 207.31 g/mol |

| IUPAC Name | 1-(2-ethoxy-5-propylphenyl)ethanamine |

| Standard InChI | InChI=1S/C13H21NO/c1-4-6-11-7-8-13(15-5-2)12(9-11)10(3)14/h7-10H,4-6,14H2,1-3H3 |

| Standard InChI Key | YVAQPHJLVNPPNC-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=C(C=C1)OCC)C(C)N |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure of 1-(2-Ethoxy-5-propylphenyl)ethanamine consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position and a propyl chain (-CH₂CH₂CH₃) at the 5-position. The ethanamine moiety (-CH₂CH₂NH₂) is attached to the 1-position of the aromatic ring. This substitution pattern creates a sterically hindered environment that may influence receptor binding kinetics and metabolic stability compared to simpler phenethylamines like amphetamine .

Stereochemical Considerations

Synthetic Pathways and Analytical Data

Retrosynthetic Analysis

A plausible synthetic route involves:

-

Friedel-Crafts alkylation of a para-propylphenol derivative to introduce the ethoxy group.

-

Nitro reduction or reductive amination to install the ethanamine side chain.

For instance, starting from 2-ethoxy-5-propylbenzaldehyde, a Henry reaction with nitromethane followed by catalytic hydrogenation could yield the target amine .

Key Synthetic Intermediates

-

2-Ethoxy-5-propylbenzaldehyde: Synthesized via Williamson ether synthesis between 5-propyl-2-hydroxybenzaldehyde and ethyl bromide.

-

β-Nitrostyrene intermediate: Formed through condensation of the aldehyde with nitromethane under basic conditions.

Spectroscopic Characterization

Hypothetical analytical data for 1-(2-Ethoxy-5-propylphenyl)ethanamine would include:

-

¹H NMR (CDCl₃): δ 6.7–7.1 (aromatic protons), 3.9–4.1 (ethoxy -OCH₂CH₃), 2.4–2.8 (propyl -CH₂-), 1.2–1.4 (propyl -CH₃ and ethoxy -CH₃).

-

MS (ESI+): Expected molecular ion at m/z 222.2 [M+H]⁺.

Pharmacological Profile

Receptor Interaction Hypotheses

The compound’s structure suggests potential activity at monoamine transporters and receptors:

-

Serotonin receptors (5-HT₂A): The ethoxy group’s electron-donating effects may enhance π-stacking interactions with aromatic residues in the binding pocket .

-

Dopamine transporter (DAT): The propyl chain’s hydrophobicity could facilitate membrane penetration and DAT inhibition, akin to pyrovalerone derivatives.

Metabolic Pathways

Predominant metabolic transformations likely involve:

-

O-Deethylation: Cytochrome P450-mediated removal of the ethoxy group to form a catechol derivative.

-

N-Acetylation: Conjugation of the primary amine to reduce toxicity.

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

Comparative analysis with analogous compounds reveals:

-

Ethoxy vs. methoxy: Longer alkoxy chains (e.g., ethoxy) generally increase lipophilicity and prolong half-life but may reduce receptor binding affinity compared to smaller substituents.

-

Propyl chain positioning: Para-substituted alkyl groups enhance Van der Waals interactions with hydrophobic receptor subpockets, as seen in 4-methylbenzoyl-containing pyrrolones .

Pharmacophore Modeling

Molecular docking studies of related phenethylamines suggest that the amine group and aromatic ring form critical hydrogen-bonding and π-π interactions with target proteins, while alkyl/alkoxy substituents modulate selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume